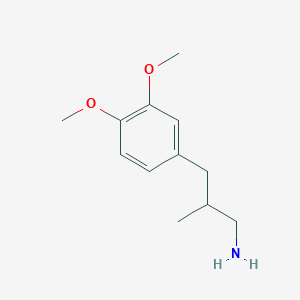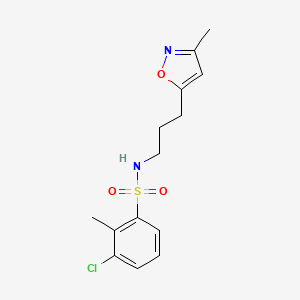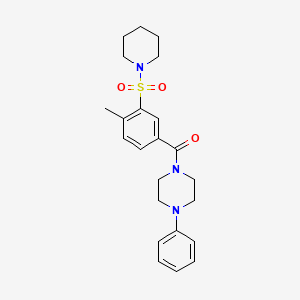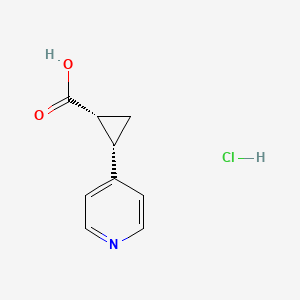![molecular formula C16H19N3O5 B2503070 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide CAS No. 899743-76-1](/img/structure/B2503070.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a synthetic molecule that has been the subject of various studies due to its potential applications in different fields of chemistry and materials science. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and the methodologies that could be applied to its synthesis and analysis.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that include chlorination, condensation, and hydrolysis. For instance, a new synthesis technology for a similar compound, N-[2(3,4-dimethoxyphenyl)ethyl]-N'-(2-phenylethyl)-1,6-hexanediamide, was developed using hexanedioic acid monomethyl ester as a starting material, resulting in a yield of up to 75.2% and suitability for large-scale industrial production . Additionally, chiral auxiliary-bearing isocyanides have been used as synthons in the synthesis of optically active oxazoles, demonstrating the potential for creating enantiomerically pure compounds .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques and X-ray diffraction. For example, the molecular structure of a strongly fluorescent oxazole derivative was elucidated by X-ray crystallography . Similarly, the structure of N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine was confirmed by elemental analysis, IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds are characterized by their specificity and the formation of desired products with high purity. The use of superbase P(MeNCH2CH2)3N in the synthesis of oxazole derivatives indicates the importance of selecting appropriate reagents and conditions to drive the reaction towards the desired outcome .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. For instance, the optically active oxazole derivative mentioned earlier exhibits high fluorescence quantum yields, which is a significant physical property for applications in materials science . The intermolecular hydrogen bonding patterns observed in the crystal structures of triazole derivatives suggest that these compounds could have unique chemical properties, such as solubility and reactivity, which are influenced by their solid-state structure .
科学的研究の応用
Chemical Synthesis and Mechanism Studies
Research on similar chemical structures, such as dimeric non-phenolic β-O-4-type lignin model compounds, investigates the mechanisms of bond cleavage during processes like acidolysis. These studies are crucial for understanding chemical reactions at a molecular level, which could be relevant to the synthesis and breakdown of complex organic compounds, including "N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide" (T. Yokoyama, 2015).
Environmental Toxicology
Studies on the environmental impact and toxicology of various compounds, including chlorinated solvents and ethylmercury, can provide insights into the environmental and health safety aspects of handling complex organic compounds. Such research aids in assessing the risks and guiding the safe use of chemicals in various applications (A. Ruder, 2006); (J. Dórea, M. Farina, J. Rocha, 2013).
Biodegradation and Environmental Fate
Understanding the biodegradation pathways and environmental fate of substances similar to "this compound" is essential for environmental sciences. Research on the microbial degradation of organic compounds, such as methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA), sheds light on the processes that govern the breakdown and removal of contaminants from the environment (T. Schmidt, M. Schirmer, H. Weiss, S. Haderlein, 2004).
Alternative Energy Sources
Explorations into renewable and sustainable energy sources, including the production of ethyl alcohol from lignocellulosic materials, might reflect the potential of utilizing complex organic molecules in energy generation. Such research is pivotal in developing alternative fuels and chemicals from renewable resources (G. Swati, S. Haldar, A. Ganguly, P. Chatterjee, 2013).
Ethylene Inhibition in Agriculture
The application of 1-methylcyclopropene (1-MCP) to inhibit ethylene action in fruits and vegetables highlights the role of organic chemistry in enhancing agricultural produce's shelf life and quality. This area of research could be relevant to understanding how similar compounds might be used to regulate plant growth and development (S. Blankenship, J. Dole, 2003).
特性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c1-10-8-14(19-24-10)18-16(21)15(20)17-7-6-11-4-5-12(22-2)13(9-11)23-3/h4-5,8-9H,6-7H2,1-3H3,(H,17,20)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYJLPZTCHEPEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2502988.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2502991.png)
![5-amino-N-(4-chlorobenzyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2502992.png)
![2-[(2-Methylphenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2502993.png)







![5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2503007.png)

![4-[(4-phenoxyanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2503010.png)